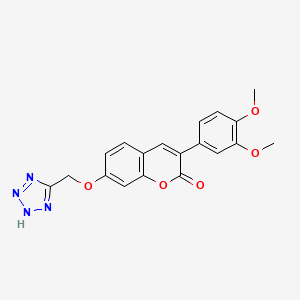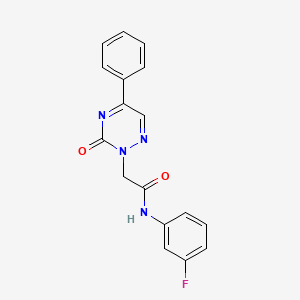![molecular formula C24H29N3O3S B11311588 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11311588.png)
2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, a methoxyphenoxyethyl group, and a methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2-methoxyphenoxy)ethyl chloride. The next step involves the reaction of this intermediate with 2-mercaptobenzimidazole to form the desired benzodiazole derivative. Finally, the compound is reacted with 2-methylpiperidine and ethanone to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodiazole core can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxyphenoxyethyl and methylpiperidinyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-METHOXYPHENOXY)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- (2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-BENZIMIDAZOL-1-YL)ACETIC ACID
Uniqueness
2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a benzodiazole core with methoxyphenoxyethyl and methylpiperidinyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H29N3O3S |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C24H29N3O3S/c1-18-9-7-8-14-26(18)23(28)17-27-20-11-4-3-10-19(20)25-24(27)31-16-15-30-22-13-6-5-12-21(22)29-2/h3-6,10-13,18H,7-9,14-17H2,1-2H3 |
InChI Key |
UDKWQHOWSAZMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11311512.png)
![2,2-diphenyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B11311517.png)
![6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311523.png)
![N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11311531.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B11311540.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11311541.png)
![3,5-dichloro-4-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11311547.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11311559.png)


![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11311581.png)
![2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B11311594.png)
![8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11311595.png)
![2-(2-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11311599.png)
